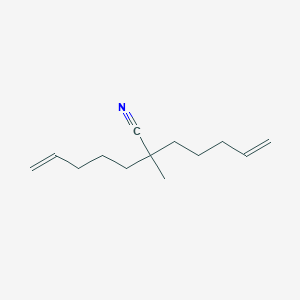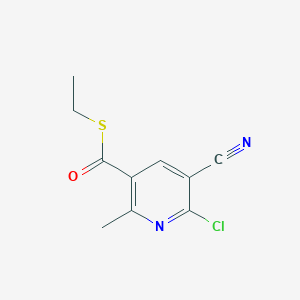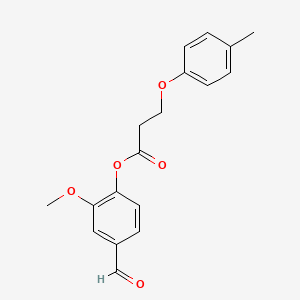![molecular formula C21H21F2NO B14196592 3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene CAS No. 915098-15-6](/img/structure/B14196592.png)
3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[321]oct-2-ene is a complex organic compound with the molecular formula C21H21F2NO It features a bicyclic structure with a methoxy group substituted by bis(4-fluorophenyl)methyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under controlled conditions to form the bicyclic structure.
Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy precursor reacts with the bicyclic core.
Attachment of the bis(4-fluorophenyl)methyl group: This step involves the reaction of the intermediate with bis(4-fluorophenyl)methyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[Bis(4-chlorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene
- 3-{[Bis(4-bromophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene
- 3-{[Bis(4-methylphenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene
Uniqueness
The presence of fluorine atoms in 3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it particularly valuable in applications requiring these specific characteristics.
Eigenschaften
CAS-Nummer |
915098-15-6 |
|---|---|
Molekularformel |
C21H21F2NO |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
3-[bis(4-fluorophenyl)methoxymethyl]-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C21H21F2NO/c22-17-5-1-15(2-6-17)21(16-3-7-18(23)8-4-16)25-13-14-11-19-9-10-20(12-14)24-19/h1-8,11,19-21,24H,9-10,12-13H2 |
InChI-Schlüssel |
XGDMMVWQUPHOOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=C(CC1N2)COC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14196529.png)
![4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B14196537.png)



![4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid](/img/structure/B14196553.png)
![N-Benzyl-N-[(dimethylphosphoryl)methyl]-N'-phenylurea](/img/structure/B14196557.png)
![2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B14196564.png)

![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14196581.png)
![4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one](/img/structure/B14196587.png)
